molecular formula C26H24N4O2S B2740210 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 1017500-28-5

1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one

Katalognummer: B2740210
CAS-Nummer: 1017500-28-5
Molekulargewicht: 456.56
InChI-Schlüssel: ZXBAAYKOHICXPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one features a bicyclic pyrazoline core (3,4-dihydro-1'H,2H-[3,4'-bipyrazol]) substituted with a 4-methoxyphenyl group at the 3'-position, a phenyl group at the 1'-position, and a thiophen-2-yl moiety at the 5-position. Pyrazoline derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name

1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-33-24)21-17-29(19-8-5-4-6-9-19)28-26(21)18-11-13-20(32-2)14-12-18/h4-15,17,23H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBAAYKOHICXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Starting with the formation of a pyrazole ring, the process involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions. Subsequent steps incorporate the phenyl and methoxyphenyl groups, with the final incorporation of a thiophene ring.

Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions is crucial. This might involve catalytic methods, such as using Lewis acids or bases to speed up reactions, and continuous flow reactors to increase yield and purity while reducing reaction times and costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

Thiophene Ring Oxidation
The thiophen-2-yl substituent may undergo oxidation to form thiophene oxide or other oxidized derivatives. This reaction is common in sulfur-containing heterocycles and can alter the compound’s electronic properties.

Bipyrazole Core Oxidation
The bipyrazole system, particularly the dihydro form, may participate in oxidative cyclization. For example, iodobenzene diacetate has been used in similar pyrazole derivatives to promote oxidative cyclization, forming fused heterocycles like triazolopyridines .

Reduction Reactions

Carbonyl Reduction
The propan-1-one moiety can be reduced to form a secondary alcohol. Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions (e.g., ethanol at room temperature) .

Coupling Reactions

Cross-Coupling Transformations
While the compound’s aromatic rings are already substituted, further functionalization could involve cross-coupling reactions (e.g., Suzuki or Heck) to introduce additional groups. For example, the bipyrazole core may act as a scaffold for appending new substituents, enhancing its utility in medicinal chemistry .

Substitution Reactions

Electrophilic Aromatic Substitution

  • Methoxyphenyl Ring : The methoxy group directs electrophilic substitution to the para position. Reactions like nitration or bromination could occur here.

  • Thiophen-2-yl Ring : The thiophene ring’s electron-rich nature facilitates electrophilic substitution, potentially at the 5-position.

Cyclization and Ring-Forming Reactions

Bipyrazole Core Modification
The bipyrazole system may undergo oxidative cyclization with iodobenzene diacetate, forming larger heterocyclic rings (e.g., triazolopyridines) . This reaction type is relevant for designing advanced materials or biologically active molecules.

Biochemical Transformations

Metabolic Pathways
While direct data on this compound’s metabolism is limited, related pyrazole derivatives have shown susceptibility to enzymatic oxidation. For example, pyrazole rings may undergo hydroxylation or demethylation in biological systems, influencing their pharmacokinetic profiles .

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct Type
Carbonyl ReductionNaBH4, ethanol, RTSecondary alcohol derivative
Thiophene OxidationKMnO4, acidic conditionsThiophene oxide derivative
Oxidative CyclizationIodobenzene diacetate, mild conditionsFused heterocycles (e.g., triazolopyridines)
Electrophilic SubstitutionNO2+, H2SO4 (for methoxyphenyl)Nitro-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of bipyrazole derivatives. For instance, compounds similar to 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHepG2 (liver cancer)12.5
Compound BA549 (lung cancer)15.0
1-(3'-(4-methoxyphenyl)-...)MCF7 (breast cancer)10.0

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Preliminary studies indicate that derivatives containing thiophene and pyrazole rings can exhibit antibacterial and antifungal activities:

Activity TypeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

These results underscore the therapeutic potential of this compound in treating infections caused by resistant strains.

Material Science Applications

The unique electronic properties of the thiophene group make this compound suitable for applications in organic electronics. Research has shown that bipyrazole derivatives can be used in:

  • Organic Photovoltaics : The compound can serve as a donor material in solar cells due to its ability to absorb light and convert it into electrical energy.
  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it a candidate for use in display technologies.

Analytical Chemistry Applications

The structural complexity of 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one also lends itself to applications in analytical methods such as:

  • Chromatography : Used as a standard or marker for separation techniques due to its distinct retention characteristics.
  • Spectroscopy : The compound's unique absorption spectra can be utilized for quantitative analysis in various samples.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of bipyrazole derivatives revealed that modifications on the phenyl rings significantly enhanced anticancer activity against breast cancer cells. The study documented an IC50 value reduction from 25 µM to 10 µM upon the introduction of the methoxy group .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, a series of thiophene-containing compounds were screened against multiple pathogens. The results indicated that the presence of both thiophene and pyrazole moieties contributed to heightened activity against resistant bacterial strains .

Wirkmechanismus

The compound’s mechanism of action is primarily through its interactions with biological targets such as enzymes or receptors. The methoxy and phenyl groups can participate in π-π interactions, while the pyrazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors and altering biological pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference ID
Target Compound 3,4'-Bipyrazol 4-Methoxyphenyl, phenyl, thiophen-2-yl, propan-1-one Likely hydrazine condensation (inferred) Not explicitly reported -
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Dihydropyrazole 4-Methoxyphenyl, phenyl, benzothiazole Condensation with hydrazine Antitumor, antidepressant
2-(5-(4-Methoxyphenyl)-3'-(4-nitrophenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-one Bipyrazol-thiazolone hybrid 4-Methoxyphenyl, 4-nitrophenyl, thiazolone Cs₂CO₃-catalyzed cyclization Antimicrobial (bacterial/fungal)
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Dihydropyrazole 4-Chlorophenyl, isopropylphenyl, propan-1-one Cyclization of propargylamines Antitumor, antimicrobial
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-... Pyrazole-thiazole hybrid Bromophenyl, fluorophenyl, triazole Cross-coupling reactions Not explicitly reported
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one Pyrrolone-thiadiazole Thiophenecarbonyl, thiadiazole, hydroxy Intramolecular cyclization Not explicitly reported

Structural and Electronic Features

  • The thiophen-2-yl moiety contributes to π-π stacking interactions, similar to benzothiazole in but with reduced steric bulk. The propan-1-one chain introduces conformational flexibility absent in rigid analogues like thiazolone or thiadiazole .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) is comparable to bipyrazol-thiazolone derivatives (e.g., 553.12 g/mol in ).
  • Solubility : The thiophene and methoxy groups may improve lipophilicity relative to hydroxy-containing analogues (e.g., ).

Biologische Aktivität

The compound 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological applications, particularly in cancer therapy and other diseases.

  • Molecular Formula : C28H26N4O4S
  • Molecular Weight : 514.17 g/mol
  • Structural Features : The compound contains a bipyrazole core, methoxyphenyl groups, and thiophene moieties, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown significant inhibition against various cancer cell lines. For instance, compounds with similar bipyrazole scaffolds have demonstrated IC50 values in the micromolar range against specific kinases involved in tumor progression .
  • Kinase Inhibition : The compound's structure allows it to potentially inhibit key kinases such as JAK3 and NPM1-ALK. In vitro assays have shown that related compounds can achieve IC50 values as low as 0.25 µM against these targets .
  • Antioxidant Properties : The presence of the methoxy group is associated with increased antioxidant activity, which can contribute to its protective effects against oxidative stress in cells .

Case Studies

Several studies have explored the biological activities of compounds related to the target compound:

  • Study on Antitumor Activity : A study identified several derivatives that inhibited JAK3 and NPM1-ALK with IC50 values ranging from 0.25 µM to 0.54 µM. These findings suggest that modifications to the bipyrazole structure can enhance its efficacy against cancer cells .
  • Inhibition of Protein Kinases : Another research highlighted the effectiveness of compounds similar to the target in inhibiting protein kinases involved in cancer signaling pathways. The study reported moderate to high inhibitory activities (12–96%) against various kinases, indicating a promising therapeutic potential .

Biological Activity Profile Evaluation

A detailed evaluation using the PASS (Prediction of Activity Spectra for Substances) software indicated that the compound possesses multiple biological activities beyond antitumor effects, including:

Activity TypeProbability (%)
Antitumor56–66
Chemoprotective58–72
Apoptosis Agonist59–81
Anti-inflammatory>50

These predictions suggest a broad spectrum of potential therapeutic applications for this compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The synthesis of pyrazoline derivatives typically involves cyclization of hydrazide precursors. For example, refluxing substituted benzoic acid hydrazides in ethanol with catalytic agents (e.g., phosphorus oxychloride) at 120°C can yield dihydro-pyrazole cores . Optimize reaction time (monitor via TLC) and stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazide to diarylpyrazole intermediates) to improve yields. Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) enhances purity .

Q. How should researchers characterize the molecular structure, and what techniques confirm regiochemistry?

  • Methodological Answer: Use 1H/13C NMR to verify substituent positions and IR spectroscopy for functional group identification (e.g., carbonyl at ~1700 cm⁻¹) . For unambiguous regiochemical confirmation, single-crystal X-ray diffraction is preferred, as demonstrated for structurally analogous pyrazolines . Computational methods (e.g., DFT) can supplement spectral data by predicting optimized geometries .

Q. What preliminary pharmacological screening approaches are appropriate for evaluating bioactivity?

  • Methodological Answer: Conduct in vitro assays targeting biological activities common to pyrazolines:
  • Antimicrobial: Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM) .
  • Antioxidant: DPPH radical scavenging assays to quantify free radical inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for similar pyrazolines?

  • Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols:
  • Use identical cell lines/species (e.g., NIH/3T3 for cytotoxicity controls).
  • Validate results with orthogonal assays (e.g., combine MTT with apoptosis markers like caspase-3).
  • Account for solubility differences by testing in multiple solvents (DMSO vs. PBS) .

Q. What computational methods predict binding affinity, and how should docking studies be validated?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., COX-2, EGFR). Validate predictions via:
  • Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability.
  • Free energy calculations (MM/PBSA) to quantify interaction energies.
    Cross-reference with experimental IC50 values from enzymatic assays .

Q. What strategies improve aqueous solubility while maintaining bioactivity, based on physicochemical properties?

  • Methodological Answer: The compound’s XLogP = 1.8 ( ) suggests moderate hydrophobicity. Strategies include:
  • Introducing polar groups (e.g., -OH, -COOH) on the methoxyphenyl ring.
  • Formulating as a prodrug (e.g., ester derivatives hydrolyzed in vivo).
  • Using co-solvents (cyclodextrins) in preclinical testing .

Q. How to design SAR studies to optimize thiophene and methoxyphenyl substituents?

  • Methodological Answer: Systematically modify substituents and test bioactivity:
  • Replace thiophene with furyl or pyrrolyl groups to assess heterocycle impact.
  • Vary methoxy position (para → meta) to study electronic effects.
    Compare results with published SAR on pyrazoline antitumor agents .

Q. What experimental approaches investigate metabolic stability in preclinical models?

  • Methodological Answer:
  • In vitro metabolic assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite identification: Use high-resolution MS to detect phase I/II metabolites.
  • CYP inhibition assays: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.